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Compound of Interest

Compound Name:
3-Oxo-3-(quinolin-6-

yl)propanenitrile

CAS No.: 249937-48-2

Cat. No.: B3381544

Get Quote

Executive Summary
The quinoline-3-carbonitrile scaffold represents a critical evolution in medicinal chemistry,

originally designed as a bioisostere to the 4-anilinoquinazoline core (found in

Gefitinib/Erlotinib). By replacing the N-3 nitrogen of the quinazoline ring with a carbon-nitrile

group (C-CN), researchers achieved distinct electronic and steric properties that altered kinase

selectivity profiles.

This guide analyzes the mechanism of action (MoA) of these derivatives, using Bosutinib (Ski-

606) as the primary archetype. It details the precise atomic interactions within the ATP-binding

pocket, the "Gatekeeper" residue interplay, and the experimental protocols required to validate

these mechanisms.

Structural Biology & Medicinal Chemistry
The efficacy of quinoline-3-carbonitrile derivatives stems from the unique physicochemical

properties of the nitrile group at the C-3 position.
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The "Nitrile Effect"
Electronic Modulation: The cyano group (-CN) is a strong electron-withdrawing group (EWG).

It reduces the electron density of the quinoline ring system, specifically lowering the pKa of

the N-1 nitrogen (approx. pKa ~4-5). This modulation is critical for ensuring the molecule

remains neutral enough to cross cell membranes while still capable of accepting a hydrogen

bond in the kinase hinge region.

Steric Profile: The linear geometry of the nitrile group allows it to penetrate deep into the

hydrophobic back-pocket of the kinase active site without incurring severe steric penalties,

unlike bulkier substituents (e.g., amides or esters).

Bioisosterism: In the transition from Quinazoline to Quinoline-3-CN, the N-3 nitrogen (a

hydrogen bond acceptor) is replaced by the C-CN group. This loss of a hydrogen bond

acceptor alters the water network within the active site, often shifting selectivity from EGFR

toward Src/Abl kinases.

Primary Mechanism of Action: ATP-Competitive
Inhibition
Target Class: Tyrosine Kinases (Src, Abl, EGFR). Binding Mode: Type I (ATP-Competitive).

The Hinge Region Interaction
The quinoline core mimics the adenine ring of ATP. The N-1 nitrogen acts as a hydrogen bond

acceptor, interacting with the backbone amide nitrogen of the "Hinge" residue (e.g., Met341 in

Src, Met318 in Abl). Unlike quinazolines, which often form a dual H-bond (N1 acceptor, N3

acceptor), the quinoline-3-carbonitrile relies heavily on this single, potent N1 interaction.

The Gatekeeper Interaction (The Bosutinib Paradigm)
A defining mechanistic feature of Bosutinib is its interaction with the "Gatekeeper" residue

(Thr338 in Src, Thr315 in Abl).

Van der Waals Contact: The C-3 nitrile group projects toward the gatekeeper residue. In the

case of Abl kinase, the nitrile group occupies the same spatial volume as the amide group of
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Dasatinib.[1] However, unlike the amide, the nitrile does not form a hydrogen bond with the

Threonine hydroxyl.[1] Instead, it relies on optimized van der Waals (vdW) contacts.

Implication for Resistance: Because the nitrile group does not strictly require a specific

hydrogen bond geometry at the gatekeeper, it retains potency against a broader range of

mutations, although the bulky T315I mutation (Threonine to Isoleucine) still confers

resistance due to steric clash with the scaffold itself.

The Hydrophobic Pocket
The C-4 aniline substituent (often 2,4-dichloro-5-methoxyaniline) is twisted out of the plane of

the quinoline ring. This moiety lodges itself into the hydrophobic pocket adjacent to the

gatekeeper, engaging in

-

stacking or hydrophobic interactions with residues like Lys295 and Glu310 (Src numbering).

Visualization of Signaling & Inhibition
The following diagram illustrates the interruption of the Src/Abl signaling cascade by the

quinoline-3-carbonitrile derivative.
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Fig 1: Mechanism of ATP-competitive inhibition by Quinoline-3-CN derivatives.
Note the specific vdW interaction with the Gatekeeper residue.

Click to download full resolution via product page

Structure-Activity Relationship (SAR) Summary
The following table summarizes the impact of substitutions at key positions on the quinoline

core, derived from extensive SAR studies on Bosutinib and EGFR inhibitors.
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Position Functional Group Mechanistic Role
Effect on
Potency/Selectivity

C-3 -CN (Carbonitrile)

Critical. Electronic

withdrawal &

Gatekeeper vdW

contact.

Essential for Src/Abl

selectivity over EGFR.

Superior to -CONH2

(amide).

C-4 Aniline (e.g., 2,4-Cl)
Hydrophobic Pocket

occupation.

Determines affinity.

2,4-dichloro

substitution

maximizes

hydrophobic fit.

C-6 Alkoxy (e.g., -OMe)
Solvent interface

interaction.

Improves solubility.

Bulky groups here are

generally tolerated.

C-7
Alkoxy (e.g., -O-

Propyl-N...)
Solubilizing tail.

Critical for PK

properties (oral

bioavailability).

Protrudes into solvent.

[2]

N-1 Quinoline Nitrogen
H-bond Acceptor

(Hinge).

Essential for ATP-

mimicry. Must remain

un-substituted.

Experimental Validation Protocols
To validate the mechanism of action for a novel quinoline-3-carbonitrile derivative, the following

self-validating protocols are recommended.

Protocol A: TR-FRET Kinase Binding Assay
Objective: Determine the

and Binding Affinity (

) of the derivative against recombinant Src or Abl kinase. Principle: Time-Resolved
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Fluorescence Resonance Energy Transfer (TR-FRET) measures the competition between a
fluorescently labeled tracer (ATP analog) and the test compound.

Step-by-Step Methodology:

Reagent Prep: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA,

0.01% Brij-35).

Enzyme Mix: Dilute recombinant human Src kinase (e.g., 0.5 nM final) and Lanthanide-

labeled anti-tag antibody (Eu-anti-His) in Kinase Buffer.

Tracer Mix: Dilute AlexaFluor-647 labeled ATP-competitive tracer (Kinase Tracer 236) to

concentration.

Compound Addition: Dispense 100 nL of test compound (10-point dilution series in DMSO)

into a 384-well low-volume white plate.

Incubation: Add 5 µL Enzyme Mix and 5 µL Tracer Mix to wells. Centrifuge at 1000 x g for 1

min. Incubate for 60 min at Room Temperature (RT).

Detection: Read fluorescence on a multimode plate reader (Excitation: 340 nm; Emission A:

665 nm [Tracer], Emission B: 615 nm [Eu]).

Analysis: Calculate TR-FRET ratio (

). Plot % Inhibition vs. log[Compound]. Fit to Hill equation to derive

.

Validation Check: The Z' factor must be > 0.5 for the assay to be considered valid.

Protocol B: Crystallographic Ligand Soaking
Objective: Confirm the C-3 nitrile orientation and Gatekeeper interaction. Methodology:

Crystallization: Grow crystals of the Kinase Domain (e.g., Src residues 251-533) using

hanging drop vapor diffusion (Reservoir: 20% PEG 3350, 0.2M Ammonium Acetate).
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Soaking: Transfer crystals to a drop containing reservoir solution + 1 mM Quinoline-3-CN

derivative (dissolved in DMSO). Soak for 2-4 hours.

Data Collection: Flash-cool in liquid nitrogen. Collect X-ray diffraction data at a synchrotron

source (100 K).

Refinement: Solve structure using Molecular Replacement (e.g., PDB: 2H8H).

Critical Check: Look for positive difference density (

) at the C-3 position. The nitrile group should be modeled linearly, pointing toward
Thr338/315.

Experimental Workflow Diagram
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Fig 2: Integrated workflow for validating Quinoline-3-CN mechanism of action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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